molecular formula C26H23ClFN3O4 B2726518 2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758703-82-1

2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2726518
CAS No.: 758703-82-1
M. Wt: 495.94
InChI Key: KQPJUKSNAJQYNG-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused bicyclic core with distinct substituents:

  • Position 4: A 2-chloro-6-fluorophenyl group, introducing halogen-mediated electronic effects.
  • Position 7: A methyl group, enhancing lipophilicity.
  • Position 3: A cyano group, influencing electronic distribution and hydrogen-bonding capacity.
  • Position 2: An amino group, enabling hydrogen bonding and derivatization.

Below, it is compared with structurally related pyrano-pyridine and pyrano-pyrimidine derivatives.

Properties

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O4/c1-14-11-21-24(22(16(13-29)25(30)35-21)23-17(27)5-4-6-18(23)28)26(32)31(14)10-9-15-7-8-19(33-2)20(12-15)34-3/h4-8,11-12,22H,9-10,30H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPJUKSNAJQYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClFN3O4C_{23}H_{24}ClFN_3O_4 with a molecular weight of approximately 453.91 g/mol. The compound features a pyrano-pyridine core, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
HeLa (Cervical)3.5G2/M phase arrest
A549 (Lung)4.0Inhibition of proliferation

Antiviral Activity

The compound has also shown promise as an antiviral agent . Preliminary studies suggest that it may inhibit specific viral replication processes. For example, compounds with structural similarities have been found to target adenoviral DNA replication, leading to reduced viral load in infected cells.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the anticancer properties of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antiviral Mechanism Exploration :
    Another investigation focused on the antiviral potential against human adenovirus (HAdV). The study revealed that certain analogues of this compound exhibited potent inhibitory effects on HAdV replication, suggesting potential therapeutic applications in viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Protein Interactions : Similar compounds have been shown to disrupt critical protein-protein interactions involved in cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cancer cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Implications

The pyrano[3,2-c]pyridine core is conserved across analogs, but substituent variations at positions 4 and 6 significantly alter physicochemical and biological properties.

Compound Name / ID Position 4 Substituent Position 6 Substituent Key Properties / Activities References
Target Compound 2-Chloro-6-fluorophenyl 3,4-Dimethoxyphenethyl N/A (Data not reported in evidence) -
2-Amino-4-(2-chlorophenyl)-6-phenethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-Chlorophenyl Phenethyl Synthetic intermediate; no biological data
2-Amino-4-(2,3-dimethoxyphenyl)-6-(pyridin-3-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Enhanced solubility via pyridine; melting point: 248–250°C
2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Chlorophenyl Pyridin-3-ylmethyl Molecular formula: C₂₂H₁₇ClN₄O₂; SMILES detailed
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3-Bromophenyl Methyl Antiproliferative/antitubulin activity; 97% yield
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile 4-Fluorophenyl (pyrano-pyrimidine core) N/A Anticancer potential; melting point: 229–232°C
6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-[(2-Chlorobenzyl)oxy]phenyl N/A (pyrazole core) Structural complexity with chloro/methoxy groups

Analysis of Substituent Effects

Halogenated Aryl Groups (Position 4): The target compound’s 2-chloro-6-fluorophenyl group combines electron-withdrawing Cl and F, likely enhancing electrophilicity and receptor binding compared to mono-halogenated analogs (e.g., 2-chlorophenyl in or 4-fluorophenyl in ). Bromophenyl (e.g., ) may offer stronger van der Waals interactions but lower metabolic stability.

Methoxy groups may improve solubility but increase molecular weight (~398.8 g/mol estimated).

Biological Activities: While the target compound’s activities are unspecified, analogs like the bromophenyl derivative in exhibit antiproliferative/antitubulin effects, suggesting the core structure’s relevance in oncology.

Synthetic Accessibility: Yields for analogs range from 52% () to 97% (), with reflux times up to 5 hours.

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